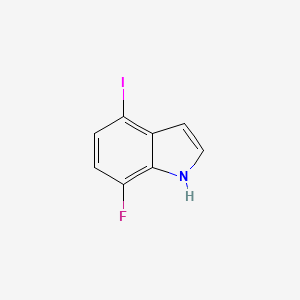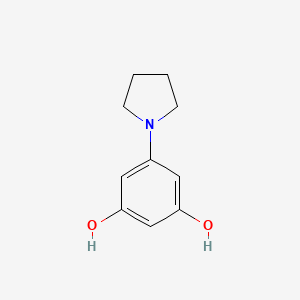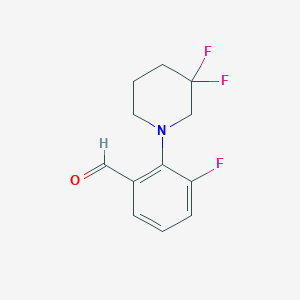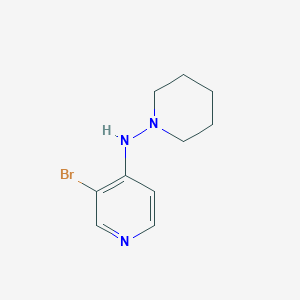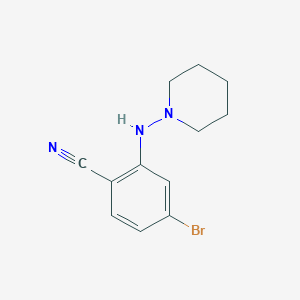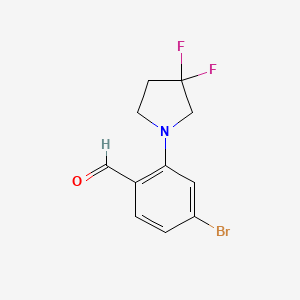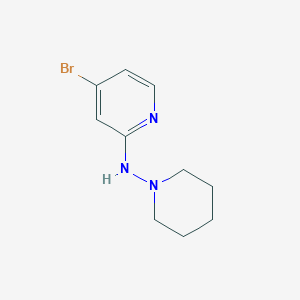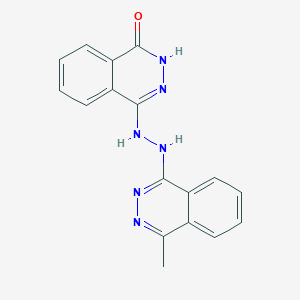
4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol
描述
The compound 4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol It has a molecular formula of C₁₇H₁₄N₆O and a molecular weight of 318.34 g/mol . This compound is known for its unique structure, which includes a phthalazinone core substituted with a hydrazino group and a methylphthalazinyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol typically involves the reaction of 4-methylphthalazin-1-ylhydrazine with phthalazin-1(2H)-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide , reducing agents such as sodium borohydride , and nucleophiles like amines or alcohols . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides , while reduction can produce hydrazine derivatives . Substitution reactions can result in various substituted phthalazinone compounds.
科学研究应用
4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds to 4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol include:
- 4-methylphthalazin-1-ylhydrazine
- Phthalazin-1(2H)-one
- Hydrazinophthalazinone derivatives
Uniqueness
What sets This compound apart from these similar compounds is its unique combination of a phthalazinone core with a hydrazino group and a methylphthalazinyl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
4-[2-(4-methylphthalazin-1-yl)hydrazinyl]-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-10-11-6-2-3-7-12(11)15(19-18-10)20-21-16-13-8-4-5-9-14(13)17(24)23-22-16/h2-9H,1H3,(H,19,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWYGOWSTHAIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NNC3=NNC(=O)C4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


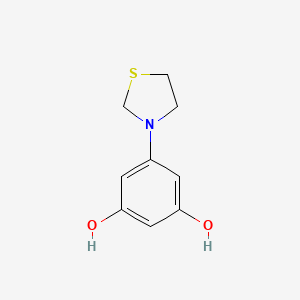
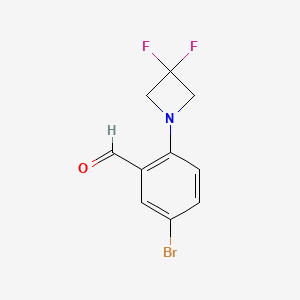
![7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1402028.png)
